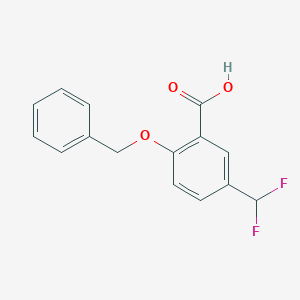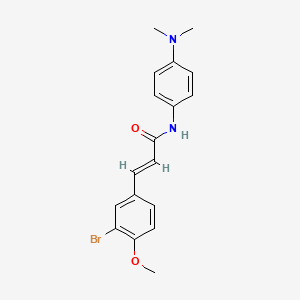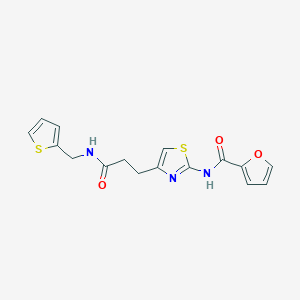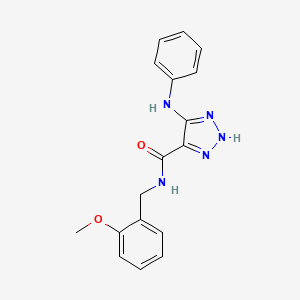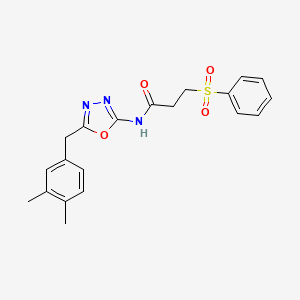
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a white crystalline solid that is soluble in organic solvents like dimethyl sulfoxide and ethanol.
科学的研究の応用
Antibacterial Activity
- Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar to the compound , have shown promising antibacterial activities. A study highlighted their effectiveness against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae (Xoo). Such compounds could also stimulate the increase in superoxide dismutase (SOD) and peroxidase (POD) activities in rice, enhancing plant resistance against bacterial leaf blight (Shi et al., 2015).
Antiepileptic Properties
- Novel series of compounds including the 1,3,4-oxadiazole moiety were synthesized and evaluated for anticonvulsant activities. The compounds were found to be effective in maximal electroshock seizure (MES) and other seizure models, suggesting potential for antiepileptic applications (Rajak et al., 2013).
Enzyme Inhibition
- A study on synthesized 1,3,4-oxadiazole bearing compounds revealed their potential in inhibiting the butyrylcholinesterase (BChE) enzyme, which is significant in the context of Alzheimer's disease and other neurodegenerative disorders. Molecular docking studies were conducted to explore the binding affinity and orientation in the active sites of human BChE protein (Khalid et al., 2016).
Antiviral Potential
- Compounds structurally analogous to the one have been studied for their potential as selective nonnucleoside inhibitors of cytomegalovirus (CMV) replication. These compounds demonstrated interference with viral DNA maturation and packaging, pointing to their potential use in CMV treatment (Buerger et al., 2001).
Herbicidal Activity
- N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides, a category of compounds that includes the subject compound, have been synthesized and assessed for herbicidal activities. This research contributes to the understanding of the structure-activity relationships in this class of compounds for potential use in pest management (Ren et al., 2000).
Antimicrobial Studies
- Further studies on N-substituted derivatives of 1,3,4-oxadiazoles have shown moderate to high antimicrobial activities against Gram-negative and Gram-positive bacteria, highlighting their potential in developing new antimicrobial agents (Khalid et al., 2016).
作用機序
Target of Action
The primary target of this compound is Cathepsin S , a human enzyme . Cathepsin S plays a crucial role in the immune response and is involved in the degradation of proteins.
Mode of Action
The compound acts as an inhibitor of Cathepsin S . It binds to the active site of the enzyme, preventing it from interacting with its substrates and thus inhibiting its activity.
Biochemical Pathways
The inhibition of Cathepsin S affects various biochemical pathways. Cathepsin S is known to degrade a range of proteins, including all extracellular matrix proteins and many important plasma proteins . By inhibiting this enzyme, the compound can potentially alter these degradation pathways.
Result of Action
The inhibition of Cathepsin S by this compound can lead to a decrease in the degradation of certain proteins. This could potentially result in an accumulation of these proteins, which could have various effects at the molecular and cellular levels .
特性
IUPAC Name |
3-(benzenesulfonyl)-N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-14-8-9-16(12-15(14)2)13-19-22-23-20(27-19)21-18(24)10-11-28(25,26)17-6-4-3-5-7-17/h3-9,12H,10-11,13H2,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDKWXUMTYYPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide](/img/structure/B2927273.png)
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2927275.png)
![N-[(1-Aminocyclohexyl)methyl]-2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetamide;hydrochloride](/img/structure/B2927276.png)

![2-[(2-ethoxyphenyl)amino]-N-(3-isopropylphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2927279.png)
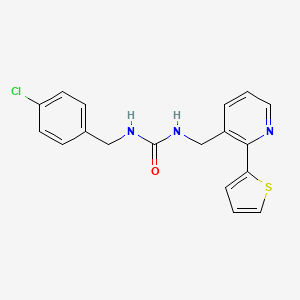
![5-Ethyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2927282.png)
![Ethyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2927283.png)
![3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2927285.png)
